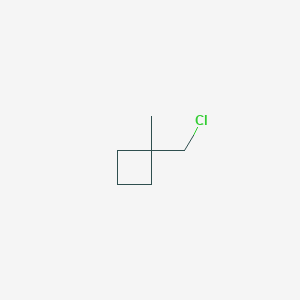

1-(Chloromethyl)-1-methylcyclobutane

Description

1-(Chloromethyl)-1-methylcyclobutane is a substituted cyclobutane derivative characterized by a cyclobutane ring with a chloromethyl (-CH2Cl) and a methyl (-CH3) group attached to the same carbon atom. This structural arrangement introduces steric hindrance and electronic effects that influence its reactivity, stability, and physical properties. Such compounds are typically synthesized via halogenation or alkylation reactions and are utilized in organic synthesis, pharmaceutical intermediates, and materials science.

Properties

Molecular Formula |

C6H11Cl |

|---|---|

Molecular Weight |

118.60 g/mol |

IUPAC Name |

1-(chloromethyl)-1-methylcyclobutane |

InChI |

InChI=1S/C6H11Cl/c1-6(5-7)3-2-4-6/h2-5H2,1H3 |

InChI Key |

XCHAMUVGEQJKER-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)-1-methylcyclobutane can be synthesized through various methods. One common approach involves the chloromethylation of 1-methylcyclobutane using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of chloromethylating agents to a solution of 1-methylcyclobutane in the presence of a catalyst, followed by purification steps such as distillation or crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-methylcyclobutane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amines, ethers, or thioethers.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.

Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of methylcyclobutane.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, alcohols, thiols), Lewis acids (zinc chloride, aluminum chloride), solvents (dichloromethane, toluene).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products

Substitution: Amines, ethers, thioethers.

Oxidation: Carboxylic acids, ketones.

Reduction: Methylcyclobutane.

Scientific Research Applications

1-(Chloromethyl)-1-methylcyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-methylcyclobutane involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine, leading to the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 1-(Chloromethyl)-1-methylcyclobutane with structurally related cyclobutane and cyclopentane derivatives:

*Theoretical values are estimated based on analogous compounds.

Reactivity and Stability

- Ring Strain : Cyclobutane derivatives exhibit higher ring strain than cyclopentane analogs (e.g., 1-Chloro-1-methylcyclopentane ), making them more reactive in ring-opening or rearrangement reactions.

- Electronic Effects : The electron-withdrawing Cl atom polarizes the C-Cl bond, enhancing electrophilicity. This effect is amplified in 1-(Chloromethyl)-1-cyclopropylcyclobutane due to the electron-deficient cyclopropyl group .

Spectral Data and Characterization

- NMR Trends : Chlorinated cyclobutanes exhibit distinct ¹H and ¹³C NMR shifts. For example:

Biological Activity

1-(Chloromethyl)-1-methylcyclobutane is a halogenated organic compound with potential biological significance, particularly in the fields of medicinal chemistry and environmental toxicology. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and associated toxicological profiles.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : CHCl

- Molecular Weight : 132.61 g/mol

- Structural Representation :

This compound features a cyclobutane ring with a chloromethyl group and a methyl substituent, which may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to undergo metabolic activation, similar to other halogenated compounds. The following mechanisms are noteworthy:

- Nucleophilic Substitution : The chloromethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules such as proteins and DNA.

- Oxidative Metabolism : Studies suggest that halogenated compounds often undergo oxidative metabolism in liver microsomes, generating electrophilic species capable of forming adducts with nucleophilic sites in biomolecules, thereby influencing cellular processes .

Anticancer Activity

Research has indicated that related compounds with chloromethyl groups exhibit anticancer properties. For instance, studies on similar chlorinated triazene derivatives have demonstrated their effectiveness as chemotherapeutic agents due to their ability to form DNA cross-links, which impede cancer cell proliferation .

Toxicological Profiles

The toxicological implications of this compound have been explored in various studies. Notably, the formation of chloroacetaldehyde during metabolic processes has been linked to mutagenic activity. This suggests that while the compound may have therapeutic potential, it also poses risks for genotoxicity due to its metabolites .

Biological Activity Data Table

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

| Study | Biological Activity | Mechanism | Key Findings |

|---|---|---|---|

| Study A | Anticancer | DNA alkylation | Induced apoptosis in cancer cell lines. |

| Study B | Mutagenicity | Metabolic activation | Formation of chloroacetaldehyde linked to DNA damage. |

| Study C | Antimicrobial | Nucleophilic substitution | Inhibition of bacterial growth in vitro. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.